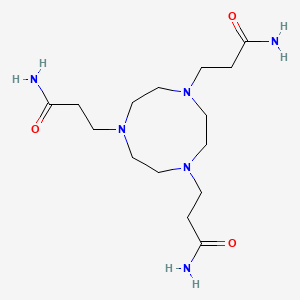
3,3',3''-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is a chemical compound that belongs to the class of triazacyclononane derivatives. This compound is known for its unique structure, which includes three propanamide groups attached to a triazacyclononane core. It is primarily used in scientific research due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide typically involves the reaction of 1,4,7-triazacyclononane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,4,7-triazacyclononane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add propanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide involves its ability to bind metal ions through its triazacyclononane core. The nitrogen atoms in the triazacyclononane ring coordinate with metal ions, forming stable complexes. This binding can influence various molecular pathways, depending on the metal ion involved. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane: The parent compound, which lacks the propanamide groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A derivative with methyl groups instead of propanamide groups.
1,4,7-Tris(2-hydroxyethyl)-1,4,7-triazacyclononane: A derivative with hydroxyethyl groups.
Uniqueness
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is unique due to its propanamide groups, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This makes it particularly useful in applications where solubility and hydrogen bonding are important factors.
Eigenschaften
CAS-Nummer |
920274-94-8 |
|---|---|
Molekularformel |
C15H30N6O3 |
Molekulargewicht |
342.44 g/mol |
IUPAC-Name |
3-[4,7-bis(3-amino-3-oxopropyl)-1,4,7-triazonan-1-yl]propanamide |
InChI |
InChI=1S/C15H30N6O3/c16-13(22)1-4-19-7-9-20(5-2-14(17)23)11-12-21(10-8-19)6-3-15(18)24/h1-12H2,(H2,16,22)(H2,17,23)(H2,18,24) |
InChI-Schlüssel |
DUKAUGCDIFEMRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CCC(=O)N)CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


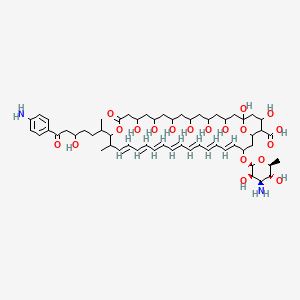
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)

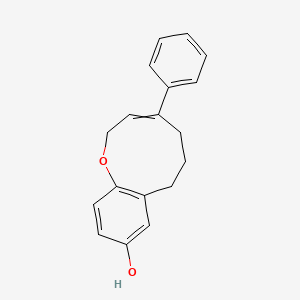
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
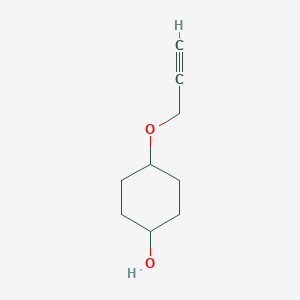
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)

![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
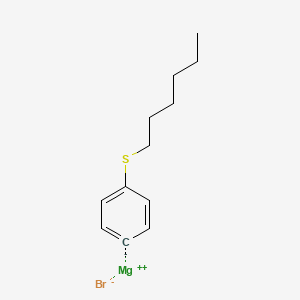

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

